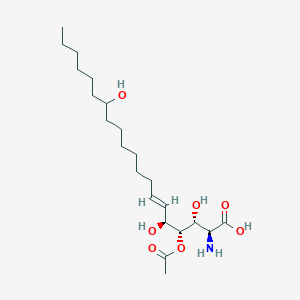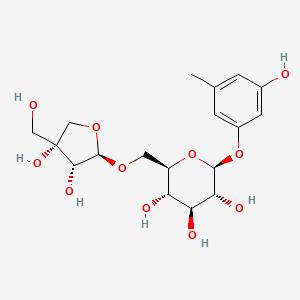
Fumifungin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumifungin is typically isolated from the culture broth of Aspergillus fumigatus. The process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound . The culture broth is separated from the mycelium by centrifugation, and this compound is isolated using various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using optimized strains of Aspergillus fumigatus. The fermentation conditions, including temperature, pH, and nutrient composition, are carefully controlled to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Fumifungin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives that exhibit enhanced antifungal activity or other desirable properties .
Scientific Research Applications
Fumifungin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the biosynthesis of secondary metabolites in fungi.
Biology: It serves as a tool to investigate the mechanisms of fungal pathogenicity and resistance.
Medicine: this compound’s potent antifungal properties make it a candidate for developing new antifungal drugs.
Industry: It is used in the agricultural industry to control fungal infections in crops.
Mechanism of Action
Fumifungin exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death . The molecular targets of this compound include enzymes involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Sphingofungins: These compounds also exhibit antifungal properties and share structural similarities with fumifungin.
Fumitremorgin C: Another secondary metabolite from Aspergillus species with antifungal activity.
Gliotoxin: A well-known antifungal compound produced by Aspergillus fumigatus.
Uniqueness of this compound: this compound is unique due to its specific mechanism of action targeting ergosterol synthesis, which distinguishes it from other antifungal compounds that may target different pathways . Additionally, its production by Aspergillus fumigatus and its potent antifungal activity make it a valuable compound for both research and industrial applications .
Properties
Molecular Formula |
C22H41NO7 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(E,2S,3R,4R,5S)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17?,18-,19-,20+,21+/m0/s1 |
InChI Key |
OOEOVXMORBPOKC-LNBSYBDWSA-N |
Isomeric SMILES |
CCCCCCC(CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)OC(=O)C)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110028.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110032.png)
![1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14110034.png)
![ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14110048.png)
![N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14110057.png)
![7-Bromo-1-[4-(propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110061.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110074.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110080.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110099.png)
![N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14110102.png)
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14110110.png)
![N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14110115.png)

